![molecular formula C25H19FN2O4 B2570719 2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 866348-53-0](/img/structure/B2570719.png)
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19FN2O4 and its molecular weight is 430.435. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
The synthesis and chemical characterization of compounds related to "2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide" have been explored in various studies. For instance, research on the reaction of triethyloxonium fluoroborate with acid amide has led to the formation of quinazoline and 4H-3,1-benzoxazin-4-one derivatives, demonstrating the synthetic versatility of quinoline compounds (Kato et al., 1976). Moreover, structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides have been studied, revealing the potential for these compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).
Biological Activity and Applications
The biological activity of quinoline derivatives is a significant area of research. For example, novel fluorophore, 6-methoxy-4-quinolone, exhibits strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004). Additionally, the synthesis and evaluation of furoquinolines, including derivatives with benzoyl groups, have shown potential anti-inflammatory properties, further expanding the research applications of these compounds (Sharada et al., 1987).
Photovoltaic and Fluorescence Studies
Quinoline derivatives are also explored for their photovoltaic efficiency and fluorescence properties. Studies on benzothiazolinone acetamide analogs have investigated their spectroscopic characteristics, quantum mechanical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection suitable for photovoltaic applications (Mary et al., 2020).
properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZUKVDRACLCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
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